molecular formula C30H42O10 B1237161 Caseamembrins N

Caseamembrins N

Cat. No.: B1237161
M. Wt: 562.6 g/mol
InChI Key: GFJLYOYUCCNCHS-PDUGWLJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caseamembrins N is a natural product found in Casearia membranacea with data available.

Scientific Research Applications

Antiproliferative Activity and Apoptosis Induction

Research has shown that compounds like caseamembrins, isolated from Casearia membranacea, display significant antiproliferative activity in cancer cell lines. Specifically, caseamembrin C has been found to be notably effective. It induces apoptosis (programmed cell death) in human hormone-resistant prostate cancer PC-3 cells by regulating proteins involved in apoptosis pathways, such as down-regulation of Bcl-2 and Bcl-xL and up-regulation of Mcl-1S. These findings suggest a potential application in cancer therapy (Huang et al., 2004).

Anti-Plasmodial and Anticancer Properties

Further studies have identified caseamembrins exhibiting potent antiplasmodial activities. For instance, caseamembrin T, isolated from Casearia coriacea, showed inhibitory concentrations effective against malaria parasites. This compound also demonstrated selectivity for the malaria parasite, along with promising activities against certain cancer cell lines, including pancreatic carcinoma cells (Ledoux et al., 2023).

Cytotoxicity Against Various Cancer Cell Lines

Caseamembrins have been shown to possess cytotoxic properties against various cancer cell lines, such as cervical epitheloid carcinoma, colon carcinoma, and oral epidermoid carcinoma. Studies have indicated that specific caseamembrins can exhibit potent activity, with some being more effective than standard drugs like mitomycin in targeting certain cancer cells (Chen et al., 2008).

Properties

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

[(1R,3S,5S,6aR,7R,8R,9R,10S,10aR)-1,3,9-triacetyloxy-10-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate

InChI

InChI=1S/C30H42O10/c1-9-11-24(34)39-21-14-22-27(37-19(6)32)40-28(38-20(7)33)30(22)23(15-21)29(8,13-12-16(3)10-2)17(4)25(26(30)35)36-18(5)31/h10,14,17,21,23,25-28,35H,2-3,9,11-13,15H2,1,4-8H3/t17-,21+,23+,25+,26+,27+,28-,29-,30-/m0/s1

InChI Key

GFJLYOYUCCNCHS-PDUGWLJNSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@@H]2[C@@]([C@H]([C@H]([C@H]([C@@]23[C@H](O[C@H](C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C

SMILES

CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C

Canonical SMILES

CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C

Synonyms

caseamembrin N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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